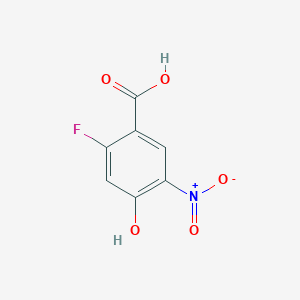

2-Fluoro-4-hydroxy-5-nitrobenzoic acid

Description

2-Fluoro-4-hydroxy-5-nitrobenzoic acid (CAS: 1565054-28-5) is a fluorinated aromatic carboxylic acid derivative with a hydroxyl (-OH) group at the 4-position and a nitro (-NO₂) group at the 5-position on the benzene ring. This compound is characterized by its unique substitution pattern, which influences its physicochemical properties, such as acidity, solubility, and reactivity. The presence of fluorine enhances electron-withdrawing effects, while the hydroxyl and nitro groups contribute to hydrogen bonding and resonance stabilization. Applications include its use as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals .

Properties

IUPAC Name |

2-fluoro-4-hydroxy-5-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNO5/c8-4-2-6(10)5(9(13)14)1-3(4)7(11)12/h1-2,10H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIYOJWIYWUTYKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])O)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-hydroxy-5-nitrobenzoic acid typically involves the nitration of 2-fluoro-4-hydroxybenzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction proceeds as follows:

2-Fluoro-4-hydroxybenzoic acid+HNO3→2-Fluoro-4-hydroxy-5-nitrobenzoic acid+H2O

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The compound undergoes nucleophilic aromatic substitution reactions, particularly at the fluorine atom.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using metal hydrides.

Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas are effective.

Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions is a typical oxidizing agent.

Major Products Formed:

Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used.

Reduction: Formation of 2-fluoro-4-hydroxy-5-aminobenzoic acid.

Oxidation: Formation of 2-fluoro-4-oxo-5-nitrobenzoic acid.

Scientific Research Applications

Chemistry: 2-Fluoro-4-hydroxy-5-nitrobenzoic acid is used as a precursor in the synthesis of various heterocyclic compounds, which are important in medicinal chemistry and material science.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore the compound’s potential as a building block for drug development, particularly in designing inhibitors for specific enzymes or receptors.

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-hydroxy-5-nitrobenzoic acid and its derivatives involves interactions with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the fluorine atom can enhance the compound’s binding affinity to target proteins through halogen bonding . The hydroxyl group can form hydrogen bonds, further stabilizing the interaction with the target .

Comparison with Similar Compounds

Positional Isomers

a. 4-Fluoro-5-hydroxy-2-nitrobenzoic acid (CAS: 38569-85-6)

- Substituents : Fluorine (4-position), hydroxyl (5-position), nitro (2-position).

- Key Differences: The nitro group at the 2-position alters resonance stabilization compared to the 5-nitro derivative. This impacts acidity (pKa) and reactivity in electrophilic substitution reactions.

b. 5-Fluoro-2-hydroxy-3-nitrobenzoic acid (CAS: 130046-91-2)

- Substituents : Fluorine (5-position), hydroxyl (2-position), nitro (3-position).

- Key Differences: The meta-nitro group reduces steric hindrance compared to para-nitro derivatives. The hydroxyl group at the 2-position may form stronger intermolecular hydrogen bonds, increasing crystallinity but decreasing solubility in non-polar solvents .

Halogen-Substituted Analogues

a. 5-Chloro-4-fluoro-2-nitrobenzoic acid (CAS: 138762-97-7)

- Substituents : Chlorine (5-position), fluorine (4-position), nitro (2-position).

- Key Differences : Chlorine’s larger atomic radius and weaker electronegativity compared to fluorine reduce electron-withdrawing effects. This leads to lower acidity (higher pKa) and altered reactivity in nucleophilic aromatic substitution. Chlorine may also increase lipophilicity, enhancing membrane permeability in biological systems .

b. 2-Chloro-4-fluoro-5-nitrobenzoic acid

- Substituents : Chlorine (2-position), fluorine (4-position), nitro (5-position).

- Key Differences: The chlorine at the 2-position sterically hinders ortho-directed reactions. This compound is less acidic than its hydroxyl-containing counterpart due to the absence of a hydroxyl group, making it more suitable for non-polar solvent-based syntheses .

Functional Group Variants

a. 5-Fluoro-2-nitrobenzoic acid (CAS: 320-98-9)

- Substituents : Fluorine (5-position), nitro (2-position).

- Key Differences : The lack of a hydroxyl group results in significantly lower solubility in water (predicted logP ~1.8 vs. ~0.5 for the hydroxylated derivative). This compound is more reactive in esterification and amidation reactions due to the absence of competing hydroxyl interactions .

b. 5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid

- Substituents: Phenoxy group with chlorine and trifluoromethyl substituents, nitro (2-position).

- Key Differences: The bulky phenoxy group increases molecular weight (MW: 369.66 g/mol) and steric hindrance, reducing reactivity in planar transition states. The trifluoromethyl group enhances lipophilicity, making this compound a candidate for herbicide formulations .

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | logP (Predicted) | pKa (Carboxylic Acid) |

|---|---|---|---|---|---|---|

| 2-Fluoro-4-hydroxy-5-nitrobenzoic acid | 1565054-28-5 | C₇H₃FNO₅ | 215.10 | 4-OH, 5-NO₂, 2-F | 0.5 | 1.8 |

| 4-Fluoro-5-hydroxy-2-nitrobenzoic acid | 38569-85-6 | C₇H₃FNO₅ | 215.10 | 5-OH, 2-NO₂, 4-F | 0.7 | 2.1 |

| 5-Chloro-4-fluoro-2-nitrobenzoic acid | 138762-97-7 | C₇H₂ClFNO₄ | 233.55 | 2-NO₂, 4-F, 5-Cl | 1.9 | 2.5 |

| 5-Fluoro-2-nitrobenzoic acid | 320-98-9 | C₇H₄FNO₄ | 185.11 | 2-NO₂, 5-F | 1.8 | 1.5 |

Research Findings

- Acidity Trends: The hydroxyl group in this compound lowers its pKa (1.8) compared to non-hydroxylated analogues (e.g., 5-Fluoro-2-nitrobenzoic acid, pKa 1.5), due to resonance stabilization of the deprotonated form .

- Solubility : Hydroxyl-containing derivatives exhibit higher aqueous solubility (e.g., this compound, ~25 mg/mL) compared to chloro- or trifluoromethyl-substituted compounds (<5 mg/mL) .

- Synthetic Utility : Nitro groups at meta positions (e.g., 5-nitro in this compound) direct electrophilic substitution to the para position, enabling regioselective functionalization .

Biological Activity

2-Fluoro-4-hydroxy-5-nitrobenzoic acid (CAS Number: 1565054-28-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, supported by relevant research findings and data.

- Chemical Formula : C7H4FNO4

- Molecular Weight : 185.11 g/mol

- Functional Groups : Contains a fluorine atom, a hydroxyl group, and a nitro group, which contribute to its reactivity and biological activity.

Target Interaction : The compound is known to interact with various biological molecules, particularly proteins and enzymes. Its hydroxyl group allows for the formation of hydrogen bonds, enhancing its reactivity.

Mode of Action : The primary mode of action involves nucleophilic aromatic substitution (S_NAr), where the fluorine atom is substituted by hydroxyl or amino groups from other compounds. This reaction can lead to the formation of new biologically active derivatives, making it a valuable precursor in drug development.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity against various pathogens. A study highlighted the compound's potential as an antibacterial agent, showing effectiveness against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) for certain derivatives were reported as low as 0.03125 μg/mL against multidrug-resistant strains .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Preliminary assessments suggest that it may inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases. Further studies are required to elucidate the specific pathways involved.

Anticancer Activity

In vitro studies have demonstrated that this compound can suppress the proliferation of cancer cell lines, including A549 (lung cancer) and Caco-2 (colon cancer). The IC50 values for these activities were found to be around 8.82 µM, indicating a promising potential for development as an anticancer agent .

Case Studies

- Antibacterial Efficacy : A series of experiments evaluated the antibacterial activity of various derivatives against Enterococcus faecalis and Staphylococcus aureus. Results indicated that compounds derived from this compound showed significant inhibition compared to controls, establishing a foundation for further development in treating bacterial infections .

- Anti-tumor Activity : In studies involving A549 and Caco-2 cells, treatment with complexes derived from this compound resulted in substantial growth suppression. Complexes demonstrated up to 75% inhibition at specific concentrations, suggesting potential for therapeutic applications in oncology .

Data Summary

| Biological Activity | Target Organism/Cell Line | IC50 (µM) | Comments |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | <0.03125 | Effective against MDR strains |

| Anti-inflammatory | Cytokine production | N/A | Requires further investigation |

| Anticancer | A549 (lung cancer) | 8.82 | Significant growth suppression observed |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.